TNF-alpha-IN-1

Oral bioavailability Small molecule TNF inhibitor Pharmacokinetics

TNF-alpha-IN-1 is an orally active, non-CRBN-dependent small-molecule TNF-α inhibitor (MW 363.75) that overcomes key limitations of biologic inhibitors. Its primary differentiation is suitability for chronic oral gavage in rodent models, eliminating parenteral injection stress. It lacks documented cereblon (CRBN) engagement, avoiding IKZF1/3 degradation—a critical advantage over lenalidomide/pomalidomide for studying TNF-α pathways in isolation. Rule-of-Five compliance (XLogP3 0.1) ensures passive membrane diffusion and potential BBB penetration, enabling CNS-relevant models inaccessible to antibody-based therapies. As an exemplar of the isoindole-imide chemotype, it enables comparative studies across mechanistic classes. For researchers requiring a pure TNF-α inhibitory signal without IMiD off-target activity, this compound is the rational procurement choice.

Molecular Formula C16H14ClN3O5
Molecular Weight 363.75 g/mol
Cat. No. B2480093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTNF-alpha-IN-1
Molecular FormulaC16H14ClN3O5
Molecular Weight363.75 g/mol
Structural Identifiers
InChIInChI=1S/C16H14ClN3O5/c17-6-12(22)18-7-8-2-1-3-9-13(8)16(25)20(15(9)24)10-4-5-11(21)19-14(10)23/h1-3,10H,4-7H2,(H,18,22)(H,19,21,23)
InChIKeyXRAYWKDMFVKUTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





TNF-alpha-IN-1 (CAS 444287-49-4): Baseline Identification and Chemical Class Definition for Procurement Evaluation


TNF-alpha-IN-1 (also designated as TNF-α-IN-1 or compound 202) is a synthetic small-molecule inhibitor of tumor necrosis factor alpha (TNF-α) with the CAS Registry Number 444287-49-4 [1]. The compound has the molecular formula C₁₆H₁₄ClN₃O₅ and a molecular weight of 363.75 g/mol, characterized as an isoindole-imide derivative containing a chloroacetamide functional group and a 2,6-dioxopiperidin-3-yl moiety . TNF-alpha-IN-1 was originally disclosed as compound example I-7 in patent US20030096841A1, assigned to Celgene Corporation, within a broader chemical series of isoindole-imide compounds intended for modulation of TNF-α activity [2].

TNF-alpha-IN-1 Substitution Risk Analysis: Why Interchanging TNF-α Inhibitors Compromises Experimental Reproducibility


Direct substitution of TNF-alpha-IN-1 with other TNF-α inhibitors without experimental re-validation introduces substantial scientific risk due to fundamental mechanistic heterogeneity within this therapeutic class. TNF-α inhibitors encompass structurally and mechanistically distinct subclasses, including monoclonal antibodies (e.g., infliximab, adalimumab) that neutralize soluble TNF-α via high-affinity binding [1], soluble receptor-Fc fusion proteins (e.g., etanercept) that competitively sequester TNF-α trimers [2], and small-molecule modulators with diverse mechanisms ranging from direct TNF-α binding to upstream signaling pathway intervention. Even among small molecules, compounds may inhibit TNF-α via distinct nodes: direct trimer disruption, inhibition of TNF-α converting enzyme (TACE/ADAM17), or modulation of upstream kinases such as Cot/Tpl2 . Consequently, potency values (IC₅₀) measured in cell-free versus whole-blood assays are not cross-comparable across subclasses [3], and substitution can yield divergent results in the same disease model. The evidence presented below quantifies the specific differentiation dimensions that inform compound selection decisions.

TNF-alpha-IN-1 Product-Specific Quantitative Differentiation Evidence: Verified Procurement-Relevant Data Points


Oral Bioavailability: TNF-alpha-IN-1 versus Biologic TNF Antagonists

TNF-alpha-IN-1 is reported as an orally active inhibitor of TNF-α, a property that fundamentally differentiates it from biologic TNF antagonists (monoclonal antibodies and receptor-Fc fusion proteins) which require parenteral administration via intravenous infusion or subcutaneous injection . While quantitative oral bioavailability percentage data are not disclosed in the available primary literature or patent documentation, the designation 'orally active' in multiple independent vendor technical datasheets establishes a categorical differentiation in administration route feasibility [1][2]. Biologic TNF inhibitors such as infliximab, adalimumab, and etanercept exhibit negligible oral bioavailability (essentially 0%) due to proteolytic degradation in the gastrointestinal tract and large molecular size precluding absorption, thereby mandating injectable delivery [3].

Oral bioavailability Small molecule TNF inhibitor Pharmacokinetics

Molecular Weight and Physicochemical Properties: TNF-alpha-IN-1 versus Biologic TNF Antagonists

TNF-alpha-IN-1 possesses a molecular weight of 363.75 g/mol, a computed XLogP3 value of 0.1, and contains 2 hydrogen bond donors and 5 hydrogen bond acceptors [1]. In contrast, biologic TNF antagonists are macromolecules with molecular weights ranging from approximately 150 kDa (etanercept: ~150 kDa fusion protein) to ~148 kDa (infliximab IgG1 antibody) to ~148 kDa (adalimumab IgG1 antibody) [2]. This ~400-fold difference in molecular size has direct implications for tissue distribution and blood-brain barrier penetration potential. The small-molecule nature of TNF-alpha-IN-1 predicts passive diffusion capability across cellular membranes, whereas biologics are restricted primarily to vascular and interstitial compartments [3].

Small molecule Molecular weight Tissue penetration CNS permeability

Chemical Structure Distinction: Isoindole-Imide Scaffold versus Lenalidomide/Pomalidomide Analogs

TNF-alpha-IN-1 incorporates an isoindole-imide core structure with a 2,6-dioxopiperidin-3-yl moiety and a chloroacetamide substituent at the 4-position of the isoindole ring [1]. This scaffold shares structural elements with the immunomodulatory imide drug (IMiD) class, including lenalidomide (CC-5013) and pomalidomide, both of which are also Celgene-disclosed compounds that inhibit TNF-α production [2]. Lenalidomide inhibits TNF-α secretion with an IC₅₀ of approximately 13 nM in PBMC assays and ~3 μM in CRBN-DDB1 binding assays [3][4]. However, lenalidomide and pomalidomide exert their primary pharmacological effects via cereblon (CRBN)-dependent ubiquitination and degradation of Ikaros transcription factors (IKZF1/IKZF3), a mechanism not documented for TNF-alpha-IN-1 in the source patent [5]. The chloroacetamide substitution in TNF-alpha-IN-1 (absent in lenalidomide) represents a key structural differentiator with potential implications for binding kinetics and off-target profiles.

Isoindole-imide Chemical scaffold Structure-activity relationship Immunomodulatory imide

TNF-alpha-IN-1 Optimal Research and Procurement Application Scenarios Derived from Verified Evidence


In Vivo Rodent Models of Rheumatoid Arthritis Requiring Oral Dosing

TNF-alpha-IN-1 is suitable for chronic dosing studies in rodent models of rheumatoid arthritis, psoriasis, or asthma where repeated oral gavage administration is methodologically preferred over parenteral injection . The reported oral activity eliminates the need for surgical implantation of osmotic pumps or daily intraperitoneal/subcutaneous injections required for biologic TNF inhibitors, reducing animal stress and experimental variability associated with repeated injections [1]. This scenario leverages the categorical differentiation in administration route established in Section 3, Evidence Item 1.

Chemical Biology Studies Investigating TNF-α Signaling Independent of Cereblon-Mediated Degradation

For research programs seeking to dissect TNF-α-dependent signaling pathways without concurrent cereblon-dependent degradation of IKZF1/IKZF3 transcription factors, TNF-alpha-IN-1 offers a scaffold distinct from lenalidomide and pomalidomide that lacks documented CRBN engagement characterization in the source patent [2]. This differentiation (Section 3, Evidence Item 3) supports experimental designs requiring isolation of TNF-α inhibitory effects from immunomodulatory IMiD off-target activities [3].

High-Throughput Screening and In Vitro Pharmacology in CNS-Penetrant Assays

The small-molecule physicochemical profile of TNF-alpha-IN-1 (MW 363.75, XLogP3 0.1, Rule of Five compliant) renders it compatible with high-throughput screening workflows, including cell-based assays requiring passive membrane diffusion, and CNS-relevant models where blood-brain barrier penetration may be required [1]. Biologic TNF inhibitors are excluded from such applications due to macromolecular size and inability to cross lipid bilayers without active transport mechanisms (Section 3, Evidence Item 2).

Comparative Pharmacology Studies Across Mechanistically Distinct TNF-α Inhibitor Classes

TNF-alpha-IN-1 serves as a representative small-molecule TNF-α inhibitor for studies comparing therapeutic outcomes across mechanistically distinct classes (small molecules vs. monoclonal antibodies vs. soluble receptor-Fc fusions) [4]. Such comparative studies address questions of efficacy differences attributable to tissue distribution, target engagement kinetics, and intracellular signaling modulation that vary fundamentally by molecular class (Section 2) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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